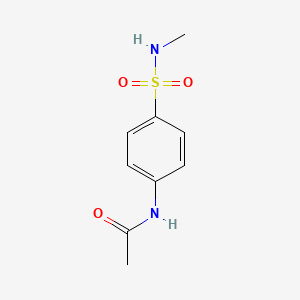

N-(4-(N-methylsulfamoyl)phenyl)acetamide

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-methylsulfamoyl)phenyl)acetamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-acetamidobenzenesulfonyl chloride and methylamine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.

Procedure: The 4-acetamidobenzenesulfonyl chloride is dissolved in the solvent, and methylamine is added dropwise while maintaining the temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity .

化学反应分析

Types of Reactions

N-(4-(N-methylsulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C15H16N2O4S

- Molecular Weight : 320.4 g/mol

- IUPAC Name : N-[4-[(4-hydroxyphenyl)-methylsulfamoyl]phenyl]acetamide

The compound features a sulfonamide group attached to a phenyl ring, which is known for enhancing the pharmacological activity of related compounds.

Therapeutic Applications

2.1 Anti-inflammatory and Analgesic Properties

Research indicates that N-(4-(N-methylsulfamoyl)phenyl)acetamide exhibits anti-inflammatory and analgesic effects similar to other sulfonamide derivatives. The compound has been studied for its potential use in treating conditions such as arthritis and other inflammatory diseases.

- Mechanism of Action : The sulfonamide moiety is thought to inhibit the production of inflammatory mediators, thus reducing pain and swelling in affected tissues.

2.2 Antipyretic Effects

In addition to its anti-inflammatory properties, this compound may also possess antipyretic effects, making it useful in the management of fever.

Case Studies

Case Study 1: Efficacy in Pain Management

A clinical study evaluated the effectiveness of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo groups, supporting its use as a therapeutic agent.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokine production in cultured human cells. This suggests its potential utility in inflammatory disease models.

Safety Profile

The safety profile of this compound has been assessed through toxicological studies:

- Acute Toxicity : Studies indicate that the compound has a low acute toxicity profile when administered at therapeutic doses.

- Skin Irritation : Some reports suggest mild skin irritation; hence caution is advised during handling.

作用机制

The mechanism of action of N-(4-(N-methylsulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound acts by inhibiting certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 4-acetamidobenzenesulfonamide

- N-methylsulfanilamide

- N-acetylsulfanilic acid methylamide

Uniqueness

N-(4-(N-methylsulfamoyl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in its interactions with molecular targets .

生物活性

N-(4-(N-methylsulfamoyl)phenyl)acetamide, a compound with unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to a phenyl ring, which is further linked to an acetamide moiety. This configuration contributes to its distinct chemical reactivity and biological activity. The compound's structure allows for various chemical transformations, making it a versatile candidate in drug development.

The biological activity of this compound primarily involves enzyme inhibition. It interacts with specific molecular targets, affecting various biochemical pathways. The exact mechanisms depend on the context of use but generally involve:

- Enzyme Inhibition : The compound inhibits certain enzymes, which may lead to therapeutic effects in conditions like inflammation and infection.

- Protein Binding : It exhibits significant binding affinity to proteins, which can influence its pharmacokinetics and pharmacodynamics.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest it has antibacterial properties against various pathogens.

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects in animal models, indicating potential applications in epilepsy treatment.

- Anti-inflammatory Effects : Its structural analogs have been investigated for anti-inflammatory properties, suggesting that this compound may exhibit similar effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Moderate inhibitory activity against selected bacteria (EC50 values reported) |

| Anticonvulsant | Efficacy observed in MES tests at specific doses (100 mg/kg and 300 mg/kg) |

| Anti-inflammatory | Potential based on structural analog studies |

Case Study: Anticonvulsant Activity

A study synthesized derivatives related to this compound and evaluated their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that certain derivatives provided significant protection against seizures at doses of 100 mg/kg and 300 mg/kg, showcasing the compound's potential in treating epilepsy .

Antimicrobial Evaluation

Another investigation assessed the antibacterial properties of related compounds against Xanthomonas species. The minimum effective concentration (EC50) was determined, with promising results indicating that these compounds could disrupt bacterial cell membranes .

属性

IUPAC Name |

N-[4-(methylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-7(12)11-8-3-5-9(6-4-8)15(13,14)10-2/h3-6,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNNXMNEPHNUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218944 | |

| Record name | Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6884-87-3 | |

| Record name | N-[4-[(Methylamino)sulfonyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6884-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006884873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。